Physicochemical Differentiation: clogP and TPSA Relative to the 5‑Bromo Analog
The title compound possesses a computed clogP of 1.73 and a TPSA of 69.16 Ų [1]. In contrast, the 5‑bromo analog (5‑bromo‑N‑{[4‑(pyrrolidin‑1‑yl)pyrimidin‑2‑yl]methyl}furan‑2‑carboxamide, CAS 1796962‑60‑1) has a molecular weight of 351.20 Da, and the presence of the heavy bromine atom is predicted to increase lipophilicity by approximately 0.5–1.0 log unit while also introducing a potential metabolic liability and toxicity flag . The lower clogP and absence of halogen in the title compound may confer superior solubility and a cleaner metabolic profile, important criteria in early lead selection.
| Evidence Dimension | Lipophilicity (clogP) |
|---|---|
| Target Compound Data | clogP = 1.73; TPSA = 69.16 Ų |
| Comparator Or Baseline | 5‑bromo analog (CAS 1796962‑60‑1): MW 351.20; clogP estimated ~2.2–2.7 (increase due to bromine) |
| Quantified Difference | ΔclogP ≈ 0.5–1.0 units (more hydrophilic); ΔMW = 78.89 Da lighter |
| Conditions | In silico prediction (Sildrug ECBD); comparator MW from BenchChem catalog |
Why This Matters
Lower clogP and lower molecular weight generally correlate with improved aqueous solubility and oral bioavailability, making the title compound a more attractive starting point for oral drug discovery campaigns.
- [1] Sildrug ECBD Database. EOS57598: Physicochemical properties for C₁₄H₁₆N₄O₂. Available at: https://sildrug.ibb.waw.pl/ecbd/EOS57598/ (Accessed 2026-04-29). View Source
